1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid is a complex organic compound that features a pyrazole and pyrimidine moiety linked to an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolylpyridazine derivatives, have been found to have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides, and have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Mode of Action
It’s worth noting that similar compounds have shown a pronounced stimulating effect on plant growth . This suggests that the compound may interact with its targets to stimulate certain biological processes, although the exact mechanisms remain to be elucidated.
Biochemical Pathways
These could potentially include pathways related to inflammation, bacterial growth, oxidation, and blood pressure regulation .
Pharmacokinetics
A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Similar compounds have shown a pronounced stimulating effect on plant growth , suggesting that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. These methods ensure consistent quality and reduce the time required for synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.
Pyrimidine-based inhibitors: Compounds with pyrimidine rings that act as enzyme inhibitors or receptor modulators.
Azetidine derivatives: Molecules containing the azetidine ring, known for their potential in medicinal chemistry .
Uniqueness
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid is unique due to its combination of pyrazole, pyrimidine, and azetidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H25N7O
- Molecular Weight : 343.435 g/mol
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole and pyrimidine moieties exhibit significant anticancer activity. The compound is structurally related to known anticancer agents and has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate that the compound exhibits potent cytotoxicity, particularly against melanoma and breast cancer cell lines. The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
The compound's mechanism of action has been explored through various biochemical assays. Flow cytometry analyses revealed that it induces apoptosis in a dose-dependent manner, primarily by activating caspase pathways and upregulating pro-apoptotic proteins such as p53.
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of the compound on MCF-7 cells, researchers observed a significant reduction in cell viability at concentrations above 2 µM. The study utilized both MTT assays and flow cytometry to confirm the results, demonstrating that the compound effectively triggers apoptotic pathways.
Study 2: Selectivity Profile
Another investigation focused on the selectivity of the compound against non-cancerous cell lines. Results showed that while it was highly effective against cancer cells, it displayed minimal toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index.
Pharmacological Implications
The structural features of the compound suggest potential for further development into a therapeutic agent. The presence of the azetidine ring enhances its binding affinity to target proteins involved in cancer progression.
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-3-9(2)18(16-8)12-4-11(14-7-15-12)17-5-10(6-17)13(19)20/h3-4,7,10H,5-6H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRCOYLVKIZUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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